![molecular formula C10H12ClF2N B13500337 4,4-Difluoro-2-phenylpyrrolidine hydrochloride](/img/structure/B13500337.png)
4,4-Difluoro-2-phenylpyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2-phenylpyrrolidine hydrochloride typically involves the reaction of 2-phenylpyrrolidine with fluorinating agents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2-phenylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4,4-Difluoro-2-phenylpyrrolidine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their function and activity . The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoro-2-methylpyrrolidine hydrochloride
- 4,4-Difluoro-2-ethylpyrrolidine hydrochloride
- 4,4-Difluoro-2-propylpyrrolidine hydrochloride
Uniqueness
4,4-Difluoro-2-phenylpyrrolidine hydrochloride is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs .
Biological Activity
4,4-Difluoro-2-phenylpyrrolidine hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms typically enhances lipophilicity and biological activity, making this compound a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of this compound is C11H12F2N·HCl, with a molecular weight of approximately 219.66 g/mol. The compound features a pyrrolidine ring substituted with two fluorine atoms at the 4-position and a phenyl group at the 2-position. The hydrochloride form increases its solubility and stability in aqueous environments, which is beneficial for biological assays and therapeutic applications .
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Cytotoxicity : Initial cytotoxicity assays indicate that this compound may affect cell viability in specific cancer cell lines.
- Neuropharmacological Effects : Investigations into its interaction with neurotransmitter systems are ongoing, particularly concerning its potential as an anxiolytic or antidepressant agent.
Binding Affinity and Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies are crucial for understanding the mechanism of action and therapeutic potential of this compound. For example:
Case Studies
- Anticancer Activity : A study investigating the cytotoxic effects of various pyrrolidine derivatives found that compounds similar to this compound showed significant inhibition of tumor cell proliferation in vitro .
- Neuropharmacological Evaluation : Recent evaluations have indicated that this compound may influence serotonin and dopamine receptor pathways, suggesting potential applications in treating mood disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Common methods include nucleophilic substitutions and electrophilic additions due to the reactive sites on the pyrrolidine ring. The following table summarizes some derivatives with potential enhanced biological properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3,3-Difluoro-4-phenylpyrrolidine hydrochloride | C11H12F3N·HCl | Similar fluorination pattern |
4-Fluoro-N-(4-(propylcarbamoyl)phenyl)pyrrolidine | C15H18F1N2O1 | Additional functional groups |
Properties
Molecular Formula |
C10H12ClF2N |
---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
4,4-difluoro-2-phenylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H11F2N.ClH/c11-10(12)6-9(13-7-10)8-4-2-1-3-5-8;/h1-5,9,13H,6-7H2;1H |
InChI Key |
LICZBONMURTOMO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC1(F)F)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.